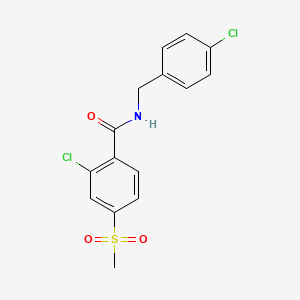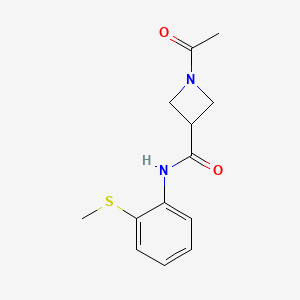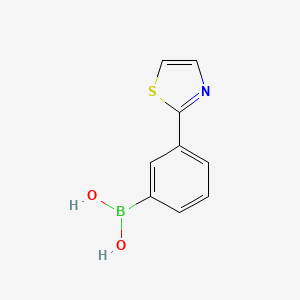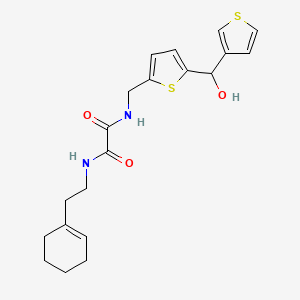![molecular formula C18H14BrFN4O3 B2484256 1-(2-bromo-5-methoxybenzyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1052603-75-4](/img/structure/B2484256.png)
1-(2-bromo-5-methoxybenzyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest belongs to a class of heterocyclic compounds that have attracted considerable attention for their potential biological activities. Compounds with triazole moieties, in particular, are known for their broad spectrum of applications in medicinal and diagnostic areas due to their unique structural features and associated chemical properties.
Synthesis Analysis
The synthesis of similar triazole-containing compounds typically involves multi-step reactions, including condensation, cyclization, and refluxing in aqueous or organic solutions. For instance, Saleem et al. (2018) described a synthesis approach for a related compound, where key steps included the condensation of acetohydrazide with an isocyanatobenzene derivative followed by dehydrocyclization to yield the target compound, which was then characterized using various spectroscopic techniques (Saleem et al., 2018).
Molecular Structure Analysis
The molecular structure of triazole derivatives is often elucidated using single crystal X-ray diffraction (XRD) and density functional theory (DFT) calculations. These analyses reveal the conformation, crystalline system, and predominant existence of specific tautomeric forms. For example, the study by Saleem et al. (2018) found that their synthesized molecule predominantly exists in the thione conformation and crystallizes in a specific space group (Saleem et al., 2018).
Chemical Reactions and Properties
Triazole compounds are versatile in chemical reactions, allowing for further functionalization and the formation of various derivatives. Their reactivity is often explored in the context of developing new materials with potential enzyme inhibition activity. Studies like that of Saleem et al. (2018) also assess in vitro activities, such as acetylcholinesterase and α-glucosidase inhibition, to gauge their practical applicability and potency as enzyme inhibitors (Saleem et al., 2018).
Aplicaciones Científicas De Investigación
Anti-protozoal Activity
1,2,4-Oxadiazole and 1,2,3-triazole compounds, such as the one , have shown potential in treating protozoal infections. The principle of bioisosterism has been employed to synthesize a series of novel oxadiazolyl pyrrolo triazole diones, displaying significant in vitro anti-protozoal activity (Dürüst et al., 2012).
Caspase-3 Inhibition
Some 1,2,3-triazoles have been evaluated for their inhibitory effects on caspase-3, a key enzyme in apoptosis. Among them, certain isatin 1,2,3-triazoles have demonstrated potent inhibitory activity, suggesting potential applications in cancer therapy and other diseases involving apoptosis (Jiang & Hansen, 2011).
Synthesis and Structural Analysis
The synthesis and structural analysis of various 1,2,3-triazole derivatives, including 1-(2-bromo-5-methoxybenzyl)-5-(4-fluorophenyl) derivatives, have been reported. These studies often include spectroscopic methods, X-ray characterization, and theoretical calculations to understand the compound's physical and chemical properties (Ahmed et al., 2020).
Anticancer Evaluation
Several 1,2,3-triazole derivatives have been synthesized and evaluated for their anticancer activities. Research in this area focuses on creating compounds with potential to inhibit the growth of cancer cells, thereby contributing to the development of new anticancer drugs (Bekircan et al., 2008).
Enzyme Inhibition Potential
Triazole derivatives, including those related to the specified compound, have shown moderate enzyme inhibition potential. Such studies are crucial in the development of drugs targeting specific enzymes implicated in diseases like Alzheimer's and diabetes (Saleem et al., 2018).
Molecular Interaction Studies
Research into 1,2,3-triazole derivatives also includes studying their molecular interaction patterns, which are essential for understanding their biological activities and potential therapeutic applications. These studies often involve X-ray crystallography and theoretical calculations (Chia et al., 2014).
Propiedades
IUPAC Name |
3-[(2-bromo-5-methoxyphenyl)methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN4O3/c1-27-13-6-7-14(19)10(8-13)9-23-16-15(21-22-23)17(25)24(18(16)26)12-4-2-11(20)3-5-12/h2-8,15-16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEFKMIQCKSIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromo-5-methoxybenzyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propanamide](/img/structure/B2484178.png)



![N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484186.png)
![1-[2-(2-Methylphenyl)triazol-4-yl]ethanone](/img/structure/B2484187.png)


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2484190.png)


![(2E)-4-({4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B2484196.png)